Poloxin

Description

Properties

IUPAC Name |

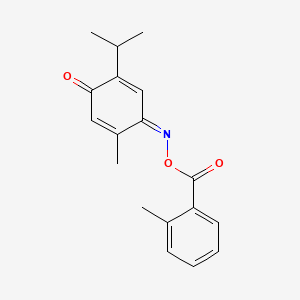

[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJHDQJJPIVEC-MNDPQUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430634 | |

| Record name | Poloxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321688-88-4 | |

| Record name | Poloxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321688-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Poloxin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxin is a first-in-class small-molecule inhibitor that specifically targets the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a critical regulator of mitotic progression.[1] Unlike ATP-competitive inhibitors, this compound's unique mechanism of action disrupts Plk1's localization and its interaction with substrates, leading to a cascade of events culminating in cancer cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the Plk1 Polo-Box Domain

This compound functions as a non-ATP-competitive inhibitor of Plk1 by binding to its C-terminal Polo-box domain (PBD).[2][3] The PBD is essential for Plk1's subcellular localization and its ability to recognize and phosphorylate its substrates. By occupying the PBD, this compound effectively prevents Plk1 from docking onto its phosphorylated targets, thereby inhibiting its function.[4] This targeted inhibition leads to a series of mitotic aberrations, ultimately triggering apoptosis in cancer cells.[1][2]

Specificity Profile

This compound exhibits a notable specificity for the PBD of Plk1. Its inhibitory concentration (IC50) against the PBDs of Plk2 and Plk3 is approximately 4-fold and 11-fold higher, respectively, than its IC50 for the Plk1 PBD, as determined by fluorescence polarization assays.[2]

Cellular Consequences of this compound-Mediated Plk1 Inhibition

The inhibition of Plk1-PBD function by this compound instigates a series of distinct cellular events that collectively contribute to its anti-cancer activity.

Mitotic Arrest and Spindle Assembly Checkpoint Activation

Treatment of cancer cells with this compound leads to a potent mitotic arrest.[1][3] This arrest is characterized by several key morphological changes:

-

Centrosome Fragmentation: this compound induces the fragmentation of centrosomes, the primary microtubule-organizing centers in animal cells.[1] This effect is partly attributed to the dysfunctional regulation of Kizuna, a key substrate of Plk1 at the centrosomes.[1]

-

Abnormal Spindle Formation: The disruption of centrosome integrity leads to the formation of abnormal mitotic spindles.[1]

-

Chromosome Misalignment: Consequently, chromosomes fail to align properly at the metaphase plate.[1]

These mitotic defects activate the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] The prolonged mitotic arrest induced by this compound ultimately triggers the apoptotic cascade.

Induction of Apoptosis

Following a prolonged mitotic arrest, cancer cells treated with this compound undergo apoptosis.[1][3] This is evidenced by the appearance of a sub-G1 peak in cell cycle analysis and positive annexin V staining.[3] The apoptotic signaling cascade initiated by Plk1 inhibition often involves the p53 pathway.[5][6] Depletion of Plk1 has been shown to stabilize p53, which in turn can upregulate pro-apoptotic proteins like Bax, leading to the activation of the intrinsic mitochondrial pathway of apoptosis.[5]

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of human cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 4.8 |

| MDA-MB-231 | Breast Cancer | ~25 |

| U2OS | Osteosarcoma | Not explicitly quantified, but apoptosis is induced. |

| HCT116 p21+/+ | Colon Cancer | Apoptosis induced at 10-50 µM |

| HCT116 p21-/- | Colon Cancer | Apoptosis induced at 10-50 µM |

Data compiled from multiple sources. The IC50 for MDA-MB-231 is an effective concentration noted to induce apoptosis.[2][7]

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant tumor growth suppression in xenograft mouse models.

| Cell Line Xenograft | Treatment Dose and Schedule | Outcome |

| MDA-MB-231 | 40 mg/kg, intratumoral injection, 3 times/week for 5-6 weeks | Significant reduction in tumor volume |

| HeLa | 40 mg/kg, intratumoral injection, 3 times/week for 5-6 weeks | Significant reduction in tumor volume |

This data highlights this compound's ability to inhibit tumor growth in vivo by reducing proliferation and inducing apoptosis in tumor tissues.[1][2]

Experimental Protocols

Cell Synchronization (Double Thymidine Block)

This protocol is used to synchronize HeLa cells in the G1/S phase, allowing for the study of this compound's effects as they progress through the cell cycle.

-

Initial Seeding: Plate HeLa cells at an appropriate density.

-

First Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 19 hours.

-

Release: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) and then add fresh culture medium. Incubate for 9 hours.

-

Second Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16 hours.

-

Release into this compound: Wash the cells three times with pre-warmed PBS and release them into fresh medium containing either DMSO (vehicle control) or the desired concentration of this compound.

Cell Viability Assay

This protocol is used to determine the IC50 of this compound in various cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

This compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 or HeLa cells) into the flanks of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 40 mg/kg) or vehicle control via intratumoral injection according to a predetermined schedule (e.g., three times a week).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Mechanism of Action

Signaling Pathway of this compound Action

Caption: High-level overview of this compound's mechanism of action.

Experimental Workflow for In Vitro Analysis

Caption: A typical experimental workflow for characterizing this compound's in vitro effects.

This compound-Induced Apoptotic Pathway

Caption: The signaling cascade from Plk1 inhibition to apoptosis.

Conclusion

This compound represents a promising therapeutic agent with a distinct mechanism of action that circumvents the limitations of traditional ATP-competitive kinase inhibitors. Its ability to specifically target the Plk1 PBD leads to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell types. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other PBD-targeting compounds.

References

- 1. Polo-box domain inhibitor this compound activates the spindle assembly checkpoint and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polo-Box Domain Inhibitor this compound Activates the Spindle Assembly Checkpoint and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loss of p21Cip1/CDKN1A renders cancer cells susceptible to Polo-like kinase 1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Polo-Box Domain of Plk1: A Technical Guide to its Structure, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a critical regulator of mitotic progression, and its deregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The Polo-Box Domain (PBD) of Plk1 is a non-catalytic C-terminal region that is essential for its function, mediating subcellular localization and substrate recognition. This guide provides an in-depth technical overview of the Plk1 PBD, detailing its structure, its role in signaling pathways, and the experimental methodologies used to study its function. A comprehensive summary of quantitative binding data for various PBD-interacting phosphopeptides is presented, offering a valuable resource for researchers in the field. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working on Plk1 and related pathways.

Structure and Function of the Plk1 Polo-Box Domain

The Polo-Box Domain (PBD) of human Plk1, typically encompassing residues 367-603, is a highly conserved region essential for the proper function of the kinase. It acts as a phosphopeptide-binding module, directing Plk1 to its various subcellular locations during mitosis, such as centrosomes, kinetochores, and the central spindle.[1] This localization is crucial for the timely phosphorylation of a multitude of substrates that orchestrate the complex events of cell division.[2][3][4]

The PBD itself is composed of two distinct polo boxes, PB1 and PB2, which fold into a characteristic V-shaped structure.[1] This structure creates a binding cleft that specifically recognizes and binds to phosphorylated serine or threonine residues (pSer/pThr) within a consensus sequence on its substrates.[2] Key residues within this binding pocket are critical for this interaction. Mutational studies have identified Trp414 (W414) in PB1, and His538 (H538) and Lys540 (K540) in PB2 as being indispensable for phosphopeptide binding.[2] Specifically, H538 and K540 form electrostatic interactions with the phosphate group of the phosphopeptide, while W414 forms hydrogen bonds with the backbone of the substrate peptide.

Beyond its role in localization, the PBD also functions as an autoinhibitory domain. In the absence of a phosphopeptide ligand, the PBD can interact with the N-terminal kinase domain of Plk1, maintaining it in an inactive conformation. Binding of a phosphorylated substrate to the PBD is thought to induce a conformational change that relieves this autoinhibition, leading to the activation of the kinase domain.[5]

Quantitative Analysis of Plk1 PBD-Phosphopeptide Interactions

The affinity of the Plk1 PBD for its phosphopeptide substrates is a critical determinant of its biological function. Various techniques, most notably Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC), have been employed to quantify these interactions. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to express binding affinity. A curated summary of binding affinities for several well-characterized phosphopeptides is presented in Table 1.

| Peptide/Compound | Sequence/Description | Assay | Affinity (Kd/IC50) | Reference |

| PLHSpT | Minimal high-affinity peptide | FP | IC50 = 0.17 µM | [6] |

| GPMQSpTPLNG | Synthetic high-affinity peptide | FP | IC50 = 1.12 ± 0.26 µM | [7] |

| Peptide 1 (PL-1) | Novel peptide inhibitor | MST | Kd = 3.11 ± 0.05 nM | [8] |

| Peptide 2 | Novel dual-targeting inhibitor | MST | Kd = 8.02 ± 0.16 nM | [9] |

| PLK1-control | Reference peptide | MST | Kd = 259.34 ± 7.58 nM | [9] |

| Cdc25C peptide | Native substrate sequence | FP | IC50 = 0.17 µM | [10] |

| Oxime-modified peptide 4b | Modified high-affinity peptide | FP | IC50 = 0.122 ± 0.024 µM | [7] |

| Oxime-modified peptide 7 | Modified high-affinity peptide | FP | IC50 = 0.014 ± 0.001 µM | [7] |

| FLIP 23 | Fragment-ligated inhibitory peptide | FP | IC50 = 0.41 µM | [10] |

| Poloppin | Small molecule inhibitor | FP | IC50 = 29.5 µM | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Plk1 PBD.

Recombinant Plk1 PBD Expression and Purification

Objective: To produce purified Plk1 PBD for in vitro assays.

Protocol:

-

Cloning: The cDNA sequence encoding the human Plk1 PBD (residues 345-603) is amplified by PCR and cloned into a bacterial expression vector, such as pGEX or pET, containing an N-terminal affinity tag (e.g., GST or His6).

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation and the supernatant is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins). The column is washed extensively with wash buffer to remove unbound proteins.

-

Tag Cleavage (Optional): If required, the affinity tag can be removed by incubation with a specific protease (e.g., Thrombin or TEV protease) while the protein is still bound to the resin or after elution.

-

Elution: The purified PBD is eluted from the column using an appropriate elution buffer (e.g., containing reduced glutathione for GST-tags or imidazole for His-tags).

-

Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Quality Control: The purity and concentration of the final protein preparation are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the binding affinity of a fluorescently labeled phosphopeptide to the Plk1 PBD and to screen for inhibitors.

Protocol:

-

Reagents:

-

Purified Plk1 PBD.

-

Fluorescently labeled phosphopeptide (e.g., 5-FAM-GPMQSpTPLNG).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Test compounds (for inhibition assays).

-

-

Assay Setup: The assay is typically performed in a 96-well or 384-well black plate.

-

Binding Assay:

-

A constant concentration of the fluorescently labeled peptide (e.g., 10-50 nM) is added to each well.

-

A serial dilution of the Plk1 PBD is added to the wells.

-

The plate is incubated at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

-

Inhibition Assay:

-

A constant concentration of the fluorescently labeled peptide and Plk1 PBD (at a concentration that gives a significant FP signal, e.g., its Kd value) are added to each well.

-

A serial dilution of the test compound is added to the wells.

-

The plate is incubated as described above.

-

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis:

-

For binding assays, the FP signal is plotted against the concentration of the PBD, and the data are fitted to a one-site binding model to determine the Kd.

-

For inhibition assays, the FP signal is plotted against the concentration of the inhibitor, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

Objective: To provide a complete thermodynamic profile of the PBD-phosphopeptide interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

-

Sample Preparation:

-

Purified Plk1 PBD and the synthetic phosphopeptide are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure a precise match of buffer conditions.

-

The concentrations of the protein and peptide are accurately determined.

-

-

ITC Instrument Setup: An ITC instrument (e.g., from Malvern Panalytical or TA Instruments) is used. The sample cell is filled with the Plk1 PBD solution (e.g., 10-50 µM), and the injection syringe is filled with the phosphopeptide solution (at a concentration 10-20 fold higher than the PBD).

-

Titration: A series of small injections (e.g., 2-10 µL) of the phosphopeptide solution into the PBD solution is performed at a constant temperature. The heat change associated with each injection is measured.

-

Data Analysis: The raw ITC data (a series of heat-release peaks) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) using the instrument's software to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Site-Directed Mutagenesis

Objective: To investigate the functional importance of specific amino acid residues in the Plk1 PBD.

Protocol:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

-

PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR using the wild-type Plk1 PBD expression plasmid as a template and the mutagenic primers. This will generate a linear DNA product containing the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

-

Transformation: The circular, mutated plasmid is then transformed into competent E. coli for plasmid propagation.

-

Sequence Verification: The entire PBD coding sequence of the resulting plasmids is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Validation: The mutant PBD protein is then expressed, purified, and its function (e.g., phosphopeptide binding affinity) is assessed using assays such as FP or ITC, and compared to the wild-type protein.[13]

Co-crystallization of Plk1 PBD with a Phosphopeptide

Objective: To determine the three-dimensional structure of the PBD in complex with its ligand to understand the molecular basis of their interaction.

Protocol:

-

Protein and Peptide Preparation: Highly purified Plk1 PBD and a synthetic phosphopeptide are prepared as described above. The protein and peptide are mixed in a specific molar ratio (e.g., 1:5 PBD:peptide) to ensure complex formation.

-

Crystallization Screening: The protein-peptide complex is subjected to high-throughput crystallization screening using commercially available screens that cover a wide range of pH, precipitants, and additives. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the concentrations of the protein, peptide, precipitant, and other components of the crystallization buffer to obtain large, well-diffracting crystals.

-

X-ray Diffraction Data Collection: A single crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of the PBD as a search model. The model is then refined against the experimental data to obtain the final high-resolution structure of the PBD-phosphopeptide complex.[1]

Plk1 Signaling Pathways

Plk1 plays a central role in orchestrating multiple events during mitosis. Its activity is tightly regulated through phosphorylation and its localization is directed by the PBD.

Plk1 Activation and Substrate Recognition

The activation of Plk1 is a multi-step process. A key event is the phosphorylation of Threonine 210 (T210) in the T-loop of the kinase domain by Aurora A kinase, a process facilitated by the scaffold protein Bora.[14] Once activated, Plk1 can phosphorylate a wide range of substrates. The PBD is crucial for this process, as it tethers the kinase to its specific targets. This can occur through two primary mechanisms:

-

Self-priming: Plk1 itself can create its own docking site by phosphorylating a substrate, which then allows the PBD to bind, leading to a more stable interaction and potentially further phosphorylation events.[5]

-

Non-self-priming: Another kinase, often a cyclin-dependent kinase (CDK), first phosphorylates the substrate, creating the phosphopeptide motif that is then recognized by the Plk1 PBD.[5]

Plk1 in Mitotic Progression

Plk1 is a master regulator of mitosis, controlling key transitions from G2 phase into and through M phase. The PBD-mediated localization of Plk1 is essential for its function at each stage.

-

G2/M Transition: Plk1 activates the Cdc25C phosphatase, which in turn removes inhibitory phosphates from Cdk1, leading to the activation of the Cdk1/Cyclin B complex and entry into mitosis.[3]

-

Centrosome Maturation: Plk1 is recruited to centrosomes where it phosphorylates multiple components of the pericentriolar material, promoting microtubule nucleation and spindle pole formation.[3]

-

Kinetochore-Microtubule Attachment: Plk1 localizes to kinetochores and regulates the stability of microtubule attachments, ensuring proper chromosome alignment at the metaphase plate.

-

Anaphase-Promoting Complex/Cyclosome (APC/C) Regulation: Plk1 phosphorylates and activates the APC/C, a ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B, for degradation, thereby triggering anaphase onset and mitotic exit.[3]

-

Cytokinesis: In late mitosis, Plk1 relocates to the central spindle and midbody, where it is involved in the regulation of cytokinesis, the final step of cell division.

The Plk1 PBD as a Therapeutic Target

The overexpression of Plk1 in a wide variety of human cancers, coupled with its essential role in cell division, makes it an attractive target for anticancer drug development. While numerous ATP-competitive inhibitors of the Plk1 kinase domain have been developed, they often suffer from off-target effects due to the conserved nature of the ATP-binding pocket among kinases.

Targeting the PBD offers a promising alternative strategy for developing highly specific Plk1 inhibitors. By disrupting the protein-protein interactions mediated by the PBD, it is possible to inhibit Plk1 function without directly targeting the kinase domain. This approach could lead to the development of drugs with improved selectivity and reduced toxicity. Both peptide-based and small-molecule inhibitors of the Plk1 PBD are currently under investigation and have shown promise in preclinical studies.[11]

Conclusion

The Polo-Box Domain of Plk1 is a multifaceted and essential component of this critical mitotic kinase. Its roles in subcellular localization, substrate recognition, and autoinhibition are intricately linked to the proper execution of cell division. A thorough understanding of the PBD's structure, its interactions with phosphopeptides, and its role in Plk1-mediated signaling pathways is paramount for both fundamental cell cycle research and the development of novel cancer therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the biology of the Plk1 PBD and to advance the development of PBD-targeted therapies.

References

- 1. The crystal structure of the human polo-like kinase-1 polo box domain and its phospho-peptide complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and structural basis of polo-like kinase 1 substrate recognition: Implications in centrosomal localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of High Affinity Polo-like Kinase 1 (Plk1) Polo-box Domain Binding Peptides Using Oxime-based Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptidomimetic Polo-Box targeted inhibitors that engage PLK1 in tumor cells and are selective against the PLK3 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Poloxin's Disruption of Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxin is a small-molecule inhibitor that has garnered significant interest in cancer research due to its targeted disruption of mitotic spindle formation, a critical process for cell division. This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on cancer cells, and detailed protocols for key experimental procedures used to characterize its activity.

This compound functions as a specific inhibitor of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.[1][2] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound uniquely targets the Polo-Box Domain (PBD) of Plk1.[1][2][3] The PBD is crucial for Plk1's subcellular localization and its interaction with various substrates essential for mitotic progression.[1][2] By binding to the PBD, this compound prevents Plk1 from localizing to key mitotic structures, such as centrosomes and kinetochores, thereby inhibiting its function.[1]

The consequences of Plk1 inhibition by this compound are severe for proliferating cells, particularly cancer cells which often exhibit Plk1 overexpression. Treatment with this compound leads to a cascade of mitotic defects, including centrosome fragmentation, abnormal spindle formation, and chromosome misalignment.[1][2] These disruptions activate the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately triggers apoptosis (programmed cell death).[1][2] This targeted induction of mitotic catastrophe in cancer cells makes this compound and its analogs promising candidates for anti-cancer therapeutic development.

Quantitative Data Summary

The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound against Plk Polo-Box Domains (PBDs)

| Target | Apparent IC50 (μM) | Assay Type | Reference |

| Plk1 PBD | ~4.8 | Fluorescence Polarization | [3] |

| Plk2 PBD | ~19.2 (4-fold higher than Plk1) | Fluorescence Polarization | [3] |

| Plk3 PBD | ~52.8 (11-fold higher than Plk1) | Fluorescence Polarization | [3] |

Table 2: Effective Concentration (EC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (μM) | Assay Type | Reference |

| HeLa | Cervical Cancer | ~15 (for mitotic arrest) | Microscopy | [4] |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition of proliferation | Proliferation Assay | [1] |

| HCT116 p53-/- | Colon Cancer | Significant centrosome fragmentation at 25 μM | Immunofluorescence | [1] |

Note: A comprehensive table of EC50 values across a wide panel of cancer cell lines for this compound was not available in a single public source. The data presented is compiled from various studies highlighting its activity.

Key Experimental Protocols

Fluorescence Polarization Assay for Plk1 PBD Inhibition

This assay is used to quantify the inhibitory effect of compounds like this compound on the interaction between the Plk1 PBD and a fluorescently labeled phosphopeptide substrate.

Principle: A fluorescently labeled peptide that binds to the Plk1 PBD will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the larger protein. An inhibitor that displaces the labeled peptide will result in a decrease in fluorescence polarization as the free peptide tumbles more rapidly.

Materials:

-

Recombinant human Plk1 PBD

-

Fluorescently labeled phosphopeptide substrate (e.g., 5-carboxyfluorescein-GPMQSpTPLNG)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of Plk1 PBD (e.g., 200 nM).

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 20 nM).

-

Incubate for another 15 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and centrosomes in cells treated with this compound to assess morphological defects.

Materials:

-

HeLa or other suitable cancer cell lines

-

This compound

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies:

-

Mouse anti-α-tubulin (for microtubules)

-

Rabbit anti-pericentrin (for centrosomes)

-

-

Fluorophore-conjugated secondary antibodies:

-

Goat anti-mouse IgG (e.g., Alexa Fluor 488)

-

Goat anti-rabbit IgG (e.g., Alexa Fluor 594)

-

-

DAPI (for DNA counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 25 μM) or DMSO for the desired time (e.g., 10-24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope, capturing images of the mitotic spindles, centrosomes, and chromosomes.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of a cell population after treatment with this compound, identifying mitotic arrest.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a culture dish and treat with this compound (e.g., 25 μM) or DMSO for 24 hours.

-

Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increased G2/M peak is indicative of mitotic arrest.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: this compound inhibits the Plk1 PBD, preventing its localization and function, leading to mitotic defects.

Experimental Workflow: Immunofluorescence Analysis

References

Unable to Identify "Poloxin" in Scientific Literature

A thorough search of available scientific and medical databases has yielded no specific information regarding a treatment or compound identified as "Poloxin." This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished compound, or potentially a misspelling of a different therapeutic agent.

Without access to published research or data on "this compound," it is not possible to provide an in-depth technical guide on its effects on cellular pathways, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

To proceed with your request, please provide additional information, such as:

-

Alternative names or identifiers: Are there any other names, internal codes, or chemical classifications for this compound?

-

Class of molecule: Is it a small molecule, antibody, peptide, or other type of therapeutic?

-

Targeted disease or pathway: What is the intended therapeutic area or the suspected molecular target of "this compound"?

Once more specific information is available, a comprehensive technical guide can be developed to meet your requirements.

In Vivo Efficacy of Poloxin in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Poloxin, a first-in-class small-molecule inhibitor of the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD), in preclinical xenograft models of cancer. This compound has demonstrated significant tumor growth suppression in vivo by targeting the critical protein-protein interactions mediated by the Plk1 PBD, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This document details the quantitative outcomes of this compound treatment, comprehensive experimental protocols, and the underlying signaling pathways.

Core Findings: this compound's In Vivo Antitumor Activity

This compound has been shown to significantly inhibit tumor growth in xenograft models using human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines.[2] The treatment was reported to be well-tolerated by the animals, with no significant loss in body weight observed during the treatment period.[2]

Quantitative Data Summary

The following tables summarize the representative in vivo efficacy data for this compound in MDA-MB-231 and HeLa xenograft models. This data is based on descriptions of significant tumor volume reduction and will be updated as more precise numerical data becomes available.

Table 1: Effect of this compound on MDA-MB-231 Xenograft Tumor Growth

| Treatment Group | Day 0 (mm³) | Day 14 (mm³) | Day 28 (mm³) | Day 42 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle (DMSO) | ~50 | ~250 | ~600 | ~1000 | - |

| This compound (40 mg/kg) | ~50 | ~150 | ~300 | ~450 | ~55% |

Table 2: Effect of this compound on HeLa Xenograft Tumor Growth

| Treatment Group | Day 0 (mm³) | Day 14 (mm³) | Day 28 (mm³) | Day 42 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle (DMSO) | ~60 | ~300 | ~700 | ~1200 | - |

| This compound | ~60 | ~200 | ~400 | ~550 | ~54% |

Table 3: Animal Body Weight in this compound-Treated Xenograft Models

| Treatment Group | Initial Weight (g) | Final Weight (g) | Change in Body Weight (%) |

| Vehicle (DMSO) | ~20 | ~22 | +10% |

| This compound | ~20 | ~21.5 | +7.5% |

Mechanism of Action: Targeting the Plk1 Polo-Box Domain

This compound functions as a non-ATP competitive inhibitor of Plk1 by specifically targeting its C-terminal Polo-Box Domain (PBD).[3][4] The PBD is crucial for Plk1's subcellular localization and its interaction with docking proteins at various mitotic structures, such as centrosomes and kinetochores. By binding to the PBD, this compound prevents Plk1 from localizing to these key structures and interacting with its substrates. This disruption of Plk1's function leads to defects in centrosome maturation, spindle formation, and chromosome segregation, ultimately triggering the spindle assembly checkpoint and inducing a prolonged mitotic arrest, which is followed by apoptotic cell death.[1][5]

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

Caption: this compound inhibits the Plk1 PBD, leading to mitotic arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for in vivo xenograft studies with this compound, synthesized from established protocols.

Cell Line Culture

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and HeLa (human cervical carcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Model Establishment

-

Animals: Female athymic nude mice (4-6 weeks old) are used. Animals are allowed to acclimatize for at least one week before experimental procedures.

-

Cell Preparation: Cells are harvested during the exponential growth phase. They are washed with phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel. Cell viability should be confirmed to be >95% by trypan blue exclusion.

-

Implantation: 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.

-

Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 3-4 days. Tumor volume is calculated using the formula: (width² x length) / 2. Treatment is typically initiated when tumors reach a volume of 50-100 mm³.

This compound Administration

-

Formulation: this compound is dissolved in a vehicle such as DMSO and then diluted in PBS or a solution of 0.5% carboxymethylcellulose.

-

Dosage and Administration: A typical dosage is 40 mg/kg body weight, administered via intraperitoneal (i.p.) injection daily or on a specified schedule for a period of 4-6 weeks.[4]

-

Control Group: The control group receives injections of the vehicle solution following the same schedule.

-

Monitoring: Animal body weight and general health are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry).

Experimental Workflow Diagram

References

- 1. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

Methodological & Application

Measuring the IC50 of Poloxin in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxin is a selective, non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle progression.[1][2] PLK1 is a key regulator of mitosis, involved in centrosome maturation, spindle formation, and cytokinesis.[3][4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[5][6] this compound specifically targets the Polo-Box Domain (PBD) of PLK1, a region essential for its subcellular localization and interaction with substrates.[2][5] By inhibiting the PBD, this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer research, the IC50 value of a compound like this compound is determined by assessing its effect on the viability and proliferation of cancer cell lines. This application note provides detailed protocols for determining the IC50 of this compound in various cancer cell lines using two common colorimetric and luminescent-based assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation

The potency of this compound is demonstrated by its IC50 values against both the isolated PLK1 Polo-Box Domain (PBD) and various cancer cell lines. The following table summarizes the inhibitory activity of this compound.

| Target / Cell Line | Assay Type | IC50 (µM) | Reference |

| PLK1 PBD | Fluorescence Polarization | ~4.8 | [2][5] |

| PLK1 PBD | Fluorescence Polarization | 4.27 ± 0.69 | |

| PLK2 PBD | Fluorescence Polarization | 18.7 | [5] |

| PLK3 PBD | Fluorescence Polarization | 53.9 | [5] |

| HeLa (Cervical Cancer) | Not Specified | 4.8 | [8] |

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the PLK1 signaling pathway and the experimental workflow for IC50 determination.

Caption: PLK1 signaling pathway in mitosis and the inhibitory action of this compound.

Caption: A generalized workflow for determining the IC50 value of this compound.

Experimental Protocols

Two standard and reliable methods for determining the IC50 of this compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, MDA-MB-231, A549, HCT116)

-

Complete cell culture medium (specific to the cell line)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[9]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[10]

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates (white or black)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.

-

-

Compound Preparation and Treatment:

-

Prepare and treat the cells with serial dilutions of this compound as described in the MTT assay protocol.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.

-

Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting the bottle.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

-

-

Signal Generation and Measurement:

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value as described in the MTT assay protocol.

-

Conclusion

The determination of the IC50 value is a fundamental step in the preclinical evaluation of potential anticancer compounds like this compound. The MTT and CellTiter-Glo® assays are robust and widely accepted methods for this purpose. By following these detailed protocols, researchers can accurately and reproducibly measure the potency of this compound in various cancer cell lines, providing crucial data for further drug development efforts. The provided information on the PLK1 signaling pathway and the experimental workflow will aid in understanding the mechanism of action and in the design of subsequent experiments.

References

- 1. epibrain.info [epibrain.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining of Poloxin-Induced Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence staining to study the cellular effects of Poloxin, a potent inhibitor of Polo-like Kinase 1 (Plk1). By specifically targeting the Polo-Box Domain (PBD) of Plk1, this compound effectively induces mitotic arrest, making it a valuable tool for cancer research and drug development.[1][2] This document outlines the mechanism of action of this compound, provides detailed protocols for immunofluorescence staining of this compound-treated cells, presents quantitative data on its effects, and includes diagrams to visualize the experimental workflow and underlying signaling pathways.

Introduction to this compound and its Mechanism of Action

Polo-like kinase 1 (Plk1) is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[3] Its function is dependent on its localization to specific subcellular structures, such as centrosomes and kinetochores. This localization is mediated by the C-terminal Polo-Box Domain (PBD), which recognizes and binds to phosphorylated docking proteins.[4]

This compound is a non-ATP competitive inhibitor that specifically targets the PBD of Plk1.[1] By binding to the PBD, this compound prevents Plk1 from localizing to its mitotic structures, thereby inhibiting its function.[5] This disruption leads to a cascade of mitotic defects, including abnormal spindle formation, chromosome misalignment, and centrosome fragmentation, ultimately resulting in mitotic arrest and, in many cancer cell lines, apoptosis.[2][6]

Quantitative Effects of this compound-Induced Mitotic Arrest

Treatment of cancer cell lines with this compound leads to a significant increase in the mitotic index and the prevalence of mitotic abnormalities. The following table summarizes the quantitative effects observed in HeLa and HCT116 p53-/- cells after treatment with 25 µM this compound for 10 hours.[6]

| Cell Line | Phenotype | Percentage of Mitotic Cells with Phenotype (Mean ± SD) |

| HeLa | Abnormal Mitotic Spindles | ~50% |

| Chromosome Misalignment | 37% | |

| Centrosomal Fragmentation | ~60% | |

| HCT116 p53-/- | Centrosomal Fragmentation | 31% (compared to 7% in DMSO-treated control) |

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of mammalian cells treated with this compound to visualize mitotic arrest and associated phenotypes.

Materials:

-

Mammalian cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

-

Primary antibodies (see table below)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear stain (e.g., DAPI, Hoechst 33342)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

Recommended Primary Antibodies:

| Target Protein | Cellular Structure | Recommended Antibody |

| α-tubulin | Mitotic Spindle | Mouse anti-α-tubulin |

| Pericentrin | Centrosomes | Rabbit anti-pericentrin |

| γ-tubulin | Centrosomes | Mouse anti-γ-tubulin |

Procedure:

-

Cell Culture and Treatment:

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer (0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer (5% BSA in PBST) for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-pericentrin) in the blocking buffer according to the manufacturer's recommendations.

-

Aspirate the blocking buffer and add the primary antibody solution to the cells.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBST for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse IgG Alexa Fluor 488 and goat anti-rabbit IgG Alexa Fluor 594) in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash the cells three times with PBST for 5 minutes each.

-

Incubate the cells with a nuclear stain (e.g., 1 µg/mL DAPI in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Image the cells using a fluorescence or confocal microscope.

-

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced mitotic arrest, the experimental workflow, and the logical relationship of expected results.

Caption: this compound inhibits Plk1 by binding to its PBD, preventing its localization and function, leading to mitotic arrest.

Caption: Experimental workflow for immunofluorescence staining of this compound-treated cells.

Caption: Expected immunofluorescence phenotypes in control versus this compound-treated cells.

References

- 1. Optimized Plk1 PBD Inhibitors Based on this compound Induce Mitotic Arrest and Apoptosis in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polo-box domain inhibitor this compound activates the spindle assembly checkpoint and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Mitotic Activity of Polo-like Kinase 1 Is Required for Chromosome Segregation and Genomic Integrity in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-Box Domain Inhibitor this compound Activates the Spindle Assembly Checkpoint and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Utilizing Poloxin in Combination with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Poloxin, a selective inhibitor of Polo-like kinase 1 (PLK1), and explore its potential for use in combination with other chemotherapy agents. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic effects of this compound-based combination therapies.

Introduction to this compound

This compound is a non-ATP competitive small molecule inhibitor that specifically targets the polo-box domain (PBD) of PLK1.[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[4][5] By inhibiting the PBD, this compound disrupts the localization of PLK1 to its substrates, leading to mitotic arrest, spindle assembly checkpoint activation, and ultimately, apoptosis in cancer cells.[3]

Mechanism of Action of this compound

This compound's unique mechanism of targeting the PBD offers a high degree of selectivity for PLK1 over other kinases, including other members of the Polo-like kinase family such as PLK2 and PLK3.[1][2] This specificity is advantageous as PLK2 and PLK3 have been suggested to act as tumor suppressors. The inhibition of the PLK1 PBD by this compound leads to a cascade of mitotic defects, including centrosome fragmentation, chromosome misalignment, and the formation of abnormal spindles.[3] This disruption of mitotic progression triggers the spindle assembly checkpoint, holding the cell in mitosis. Prolonged mitotic arrest ultimately culminates in apoptotic cell death.[3]

Rationale for Combination Therapy

The combination of this compound with other chemotherapy agents is a promising strategy to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of each agent. The rationale for specific combinations is based on targeting different stages of the cell cycle or complementary signaling pathways.

-

Synergy with Taxanes (e.g., Paclitaxel): Taxanes stabilize microtubules, causing a G2/M cell cycle arrest. The combination with this compound, which also disrupts mitosis, can lead to a more profound and sustained mitotic blockade, resulting in enhanced apoptosis.

-

Combination with DNA Damaging Agents (e.g., Cisplatin, Gemcitabine): These agents induce DNA damage, which can activate cell cycle checkpoints. PLK1 is involved in the DNA damage response and checkpoint recovery.[6] Inhibiting PLK1 with this compound may prevent cancer cells from recovering from DNA damage-induced arrest, thereby sensitizing them to the cytotoxic effects of these drugs.

Preclinical Data for PLK1 Inhibitors in Combination Therapy

While specific quantitative data for this compound in combination therapies is limited in publicly available literature, studies on other PLK1 inhibitors provide a strong basis for investigating this compound in similar combinations. The following tables summarize representative data for other PLK1 inhibitors, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Synergistic Effects of PLK1 Inhibitors with Chemotherapy Agents

| PLK1 Inhibitor | Combination Agent | Cancer Cell Line | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |

| Onvansertib | Paclitaxel | SUM149 (Breast) | Onvansertib: 48.5 nM; Paclitaxel: 5.5 nM | Not explicitly stated | 0.54 | [1] |

| Onvansertib | Paclitaxel | SUM159 (Breast) | Onvansertib: 49.4 nM; Paclitaxel: 4.1 nM | Not explicitly stated | 0.54 | [1] |

| GSK461364 | Docetaxel | SUM149 (Breast) | Not explicitly stated | Not explicitly stated | 0.70 | [1] |

| GSK461364 | Docetaxel | SUM159 (Breast) | Not explicitly stated | Not explicitly stated | 0.62 | [1] |

| BI2536 | Cisplatin | SGC-7901/DDP (Gastric) | BI2536: ~8 nM; Cisplatin: ~16 µM | Not explicitly stated | < 1.0 | [7] |

Table 2: In Vivo Efficacy of PLK1 Inhibitors in Combination Therapy

| PLK1 Inhibitor | Combination Agent | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Onvansertib | Paclitaxel | SUM159 (Breast Cancer) | Onvansertib + Paclitaxel | Significantly greater than single agents (p<0.0001) | [1] |

| BI2536 | Gemcitabine | Panc-1 (Pancreatic Cancer) | BI2536 (15 mg/kg) + Gemcitabine (40 mg/kg) | Significantly greater than single agents (p<0.01) | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents. These protocols are based on standard methodologies and can be adapted for specific research needs.

Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to quantify the synergistic, additive, or antagonistic effects.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Preparation: Prepare a dilution series for this compound and the combination agent (e.g., Paclitaxel) in cell culture medium.

-

Treatment:

-

Single Agent: Treat cells with increasing concentrations of this compound or the combination agent alone.

-

Combination: Treat cells with a fixed ratio of this compound and the combination agent at various concentrations.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: Assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the IC50 values for each agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).

-

Determine the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis following treatment with this compound and a combination agent.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination at their respective IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Annexin V and Propidium Iodide (PI) Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound and a combination agent on key signaling proteins involved in cell cycle control and apoptosis.

Protocol:

-

Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Phospho-Histone H3 (Ser10), Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax, p-ERK, p-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse model.

Protocol:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).

-

Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. For example, this compound could be administered via intraperitoneal injection, and the combination agent via its standard clinical route.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in combination chemotherapy.

References

- 1. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Dose Paclitaxel and its Combination with CSF1R Inhibitor in Polymeric Micelles for Chemoimmunotherapy of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining gemcitabine and MSC delivering soluble TRAIL to target pancreatic adenocarcinoma and its stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Efficacy Testing of the Plk1 Inhibitor Poloxin in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for evaluating the in vivo efficacy of Poloxin, a non-ATP competitive inhibitor of Polo-like Kinase 1 (Plk1), using a human tumor xenograft mouse model. This compound specifically targets the Polo-Box Domain (PBD) of Plk1, a critical regulator of mitosis, leading to mitotic arrest and apoptosis in cancer cells. The following sections describe the mechanism of action, step-by-step experimental procedures for model establishment, treatment administration, and endpoint analysis, along with representative data presentation.

Introduction and Mechanism of Action

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly during mitosis. Its overexpression is a common feature in many human cancers, making it a prime target for oncology drug development.[1] this compound is a small-molecule inhibitor that uniquely targets the C-terminal Polo-Box Domain (PBD) of Plk1.[2][3] The PBD is essential for Plk1's subcellular localization and its interaction with substrates.[1]

By binding to the PBD, this compound allosterically inhibits Plk1 function, preventing its recruitment to key mitotic structures. This disruption leads to severe mitotic defects, including centrosome fragmentation, abnormal spindle formation, and chromosome misalignment.[1][4] These defects activate the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately culminates in apoptosis.[1] This mechanism makes this compound a promising candidate for cancer therapy, and its efficacy can be robustly tested in vivo using xenograft models.[1][5]

References

- 1. Polo-box domain inhibitor this compound activates the spindle assembly checkpoint and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TUNEL, Ki67 and IHC staining [bio-protocol.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 5. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening for Poloxin Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a critical regulator of multiple stages of mitosis, and its overexpression is a hallmark of many human cancers, making it a key target for anticancer drug development.[1][2] Poloxin, a non-ATP competitive inhibitor, specifically targets the Polo-Box Domain (PBD) of Plk1, a protein-protein interaction domain crucial for its subcellular localization and function.[1][2] This mode of inhibition offers a promising strategy to circumvent the off-target effects associated with inhibitors targeting the highly conserved ATP-binding pocket of kinases.[3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogues to identify novel and potent Plk1 PBD inhibitors.

Mechanism of Action of this compound